BENGHE Validation & Comparative

Check Availability & Pricing

Assessing the Synergistic Effects of ACP-5862
with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ACP-5862

Cat. No.: B15576088

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-
generation, highly selective, and irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2]
Acalabrutinib and ACP-5862 both covalently bind to the cysteine residue Cys481 in the active
site of the BTK enzyme, leading to its inhibition.[3] BTK is a key signaling molecule in the B-cell
antigen receptor (BCR) and cytokine receptor pathways, which are crucial for B-cell
proliferation, trafficking, chemotaxis, and adhesion.[1][3] By inhibiting BTK, acalabrutinib and
ACP-5862 effectively suppress these processes, making them valuable therapeutic agents in
the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle
cell lymphoma (MCL).[2][4] While ACP-5862 is approximately 50% less potent than its parent
compound, acalabrutinib, it exhibits a two- to three-fold higher plasma exposure, contributing
significantly to the overall clinical efficacy.[1][4]

This guide provides a comprehensive comparison of the pharmacokinetic synergy between
ACP-5862 (in the context of its parent drug, acalabrutinib) and other compounds, primarily
focusing on inhibitors and inducers of the cytochrome P450 3A (CYP3A) enzyme system. The
data presented here is crucial for understanding the drug-drug interaction profile of
acalabrutinib and for optimizing its clinical use.
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Pharmacokinetic Profile of ACP-5862 and
Acalabrutinib

The pharmacokinetic properties of both acalabrutinib and its active metabolite ACP-5862 are
summarized in the table below. These parameters are essential for interpreting the synergistic
effects observed with co-administered compounds.

Parameter Acalabrutinib ACP-5862
Time to Maximum
) ~0.9 hours ~1.6 hours

Concentration (Tmax)
Terminal Elimination Half-Life

~1 hour ~3.5 hours
(t1/2)
Apparent Oral Clearance

~71 L/hr ~13 L/hr
(CLIF)
Volume of Distribution (Vdss) ~101L ~67 L
Plasma Protein Binding 97.5% 98.6%

Synergistic Effects on Pharmacokinetics: Drug-Drug
Interactions

The primary mechanism of drug-drug interactions involving acalabrutinib and ACP-5862 is
through the modulation of CYP3A enzymes, which are the main enzymes responsible for the
metabolism of acalabrutinib to ACP-5862.[1] Co-administration with strong CYP3A inhibitors or
inducers can significantly alter the plasma concentrations of both acalabrutinib and ACP-5862,
thereby affecting the overall therapeutic effect and safety profile.

The following table summarizes the observed and predicted changes in the area under the
curve (AUC) of acalabrutinib and ACP-5862 when co-administered with various CYP3A
modulators.
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Co- Change in . Clinical
L . L. Change in .
administered CYP3A Activity  Acalabrutinib Recommendati
ACP-5862 AUC
Compound AUC on
Avoid co-
administration. If
short-term use is
Itraconazole o 5.21-fold
o Inhibition ) - necessary,
(Strong Inhibitor) increase )
interrupt
acalabrutinib
treatment.
Reduce
Fluconazole 0.95-fold (no o
o 2.16-fold o acalabrutinib
(Moderate Inhibition ) significant
o increase dose to 100 mg
Inhibitor) change) )
once daily.
No dose
adjustment
Isavuconazole 0.91-fold (no
o 1.60-fold o needed, but
(Moderate Inhibition ) significant )
o increase monitor for
Inhibitor) change)
adverse
reactions.
Avoid co-
administration. If
) ) unavoidable,
Rifampin (Strong ) )
Induction 77% decrease - increase

Inducer)

acalabrutinib
dose to 200 mg

twice daily.

Experimental Protocols

The drug-drug interaction (DDI) studies summarized above were typically conducted as Phase

I, open-label, randomized, two-period crossover studies in healthy volunteers. The general

methodology for these studies is outlined below.
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Study Design

A typical DDI study involves two periods. In one period, subjects receive a single dose of
acalabrutinib alone. In the other period, they receive the interacting drug (a CYP3A inhibitor or
inducer) for a specified duration to reach steady-state, followed by co-administration of a single
dose of acalabrutinib. The order of the periods is randomized. A washout period separates the
two treatment periods.

Subject Population

Healthy male and female subjects, typically between the ages of 18 and 65, are enrolled.
Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria,
which includes an assessment of their general health, liver function, and kidney function.

Dosing and Administration

o Acalabrutinib: A single oral dose of 100 mg is typically administered.

o CYP3A Inhibitors: For example, itraconazole might be administered at a dose of 200 mg
twice daily for several days prior to and on the day of acalabrutinib administration.

e CYPS3A Inducers: For example, rifampin might be administered at a dose of 600 mg once
daily for several days prior to and on the day of acalabrutinib administration.

Pharmacokinetic Sampling and Analysis

Blood samples are collected at predefined time points before and after acalabrutinib
administration (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
Plasma concentrations of acalabrutinib and ACP-5862 are determined using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][5] The lower limit of
guantification is typically around 1 ng/mL for acalabrutinib and 5 ng/mL for ACP-5862.[6]

Data Analysis

Pharmacokinetic parameters, including Cmax (maximum plasma concentration) and AUC (area
under the plasma concentration-time curve), are calculated for acalabrutinib and ACP-5862 for
each treatment period. The geometric mean ratios of these parameters (with and without the
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interacting drug) and their 90% confidence intervals are then determined to assess the
magnitude of the drug-drug interaction.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling

pathway and experimental workflow.
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Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition by
Acalabrutinib/ACP-5862.
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Caption: General Workflow of a Two-Period Crossover Drug-Drug Interaction (DDI) Study.

Conclusion

The clinical activity of acalabrutinib is attributable to both the parent drug and its major active
metabolite, ACP-5862. Understanding the synergistic effects, particularly the pharmacokinetic
interactions with other compounds, is paramount for the safe and effective use of this
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therapeutic agent. The data clearly demonstrate that co-administration with strong CYP3A
inhibitors or inducers leads to clinically significant changes in the exposure of acalabrutinib
and, consequently, the total active moiety. Therefore, careful consideration of concomitant
medications and appropriate dose adjustments, as outlined in this guide, are essential for
optimizing patient outcomes. Researchers and drug development professionals should be
mindful of these interactions when designing clinical trials and when developing new
combination therapies involving acalabrutinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15576088?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

